

Application Note: Advanced Solvent Extraction of Rare Earth Elements Using D2EHPA

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Phosphoric acid, isooctyl ester*

CAS No.: 12645-53-3

Cat. No.: B078576

[Get Quote](#)

Audience: Researchers, Metallurgical Scientists, and Separation Chemists Level: Advanced / Expert Document Type: Technical Application Note & Standard Operating Protocol

Introduction and Mechanistic Principles

The separation and purification of Rare Earth Elements (REEs) from pregnant leach solutions (PLS) is a critical bottleneck in the critical minerals supply chain. Di-(2-ethylhexyl)phosphoric acid (D2EHPA) is the industry-standard organophosphorus acidic extractant due to its high extraction capacity, chemical stability, and favorable separation factors for heavy rare earth elements (HREEs) over light rare earth elements (LREEs)[1].

As a Senior Application Scientist, I emphasize that successful solvent extraction (SX) is not merely about mixing two phases; it is about precise thermodynamic and kinetic control of a liquid-liquid interface.

The Cation Exchange Mechanism

In aliphatic diluents like kerosene, D2EHPA exists predominantly as a hydrogen-bonded dimer (). The extraction of trivalent REE ions () follows a cation exchange mechanism[2]:

Causality of pH Dependence: The liberation of three protons (

) for every REE ion extracted inherently drives the aqueous pH down. According to Le Chatelier's principle, this accumulation of protons pushes the equilibrium to the left, prematurely halting extraction. To counteract this, the organic phase is often saponified (partially neutralized with

or

) prior to extraction, replacing the exchangeable protons with sodium or ammonium ions, thereby buffering the aqueous phase pH during the reaction[3].

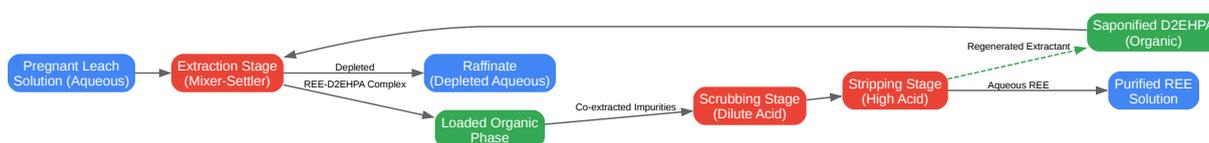
Overcoming Third-Phase Formation

A common failure mode in D2EHPA systems is "third-phase formation"—the splitting of the organic phase into a diluent-rich top layer and a dense, metal-loaded organometallic bottom layer. This occurs when the

complex exceeds its solubility limit in the non-polar diluent[4].

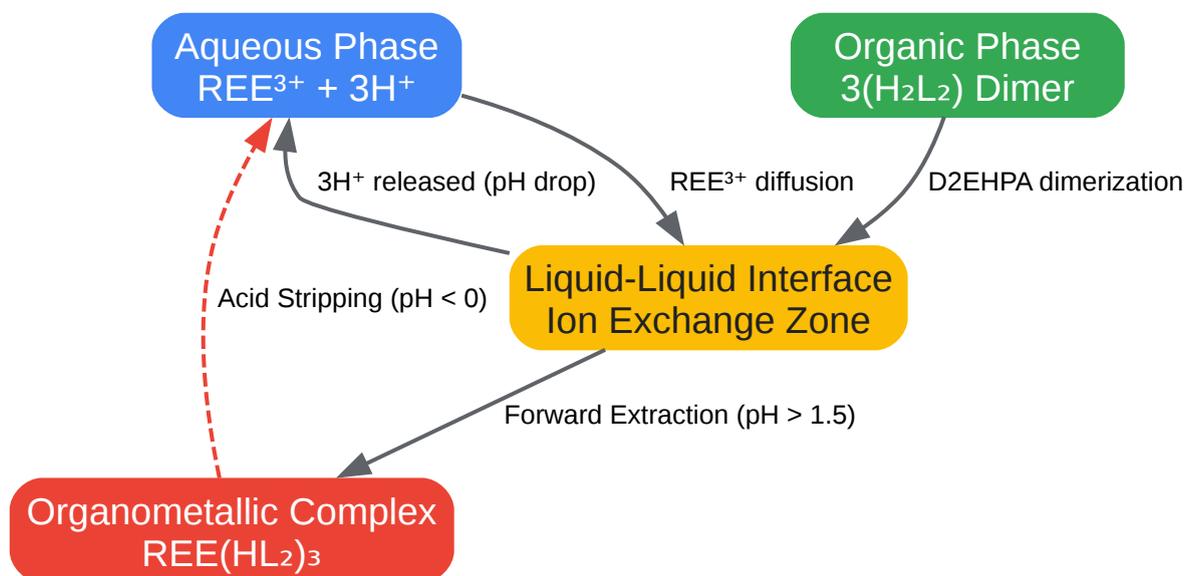
- Prevention Strategy: Maintaining a high D2EHPA-to-metal molar ratio (typically >6.0) prevents the onset of the third phase[4]. Alternatively, adding phase modifiers like isodecanol or utilizing synergistic extractants like Tributyl Phosphate (TBP) disrupts the rigid reverse-micelle structures that cause phase splitting[5][6].

Process Visualization



[Click to download full resolution via product page](#)

Continuous counter-current solvent extraction workflow for REE purification.



[Click to download full resolution via product page](#)

Thermodynamic mechanism of cation exchange at the liquid-liquid interface.

Quantitative Data & Optimal Parameters

The efficiency of D2EHPA is highly dependent on the target REE, the aqueous feed acidity, and the extractant concentration. D2EHPA exhibits a strong preference for heavier REEs (e.g., Y, Yb, Er) over lighter ones (La, Ce, Nd)[1][7].

Table 1: Summary of Optimized Extraction & Stripping Parameters

Parameter	Optimal Range / Value	Mechanistic Rationale	Reference
Aqueous pH (Feed)	1.5 – 2.0	Maximizes REE extraction (>95%) while suppressing the co-extraction of impurities like Fe(III) and Al(III).	[2]
D2EHPA Concentration	1.0 M – 1.8 M (in kerosene)	High concentrations (e.g., 1.8 M) are required to extract HREEs efficiently and prevent third-phase formation.	[1][4][7]
Contact Time	60 – 120 seconds	REE extraction kinetics are rapid; equilibrium is typically reached within 60 seconds.	[2]
Stripping Agent	4.0 M or	High proton concentration () forcefully reverses the extraction equilibrium, stripping >95% of loaded REEs.	[1][8]
Synergistic Additives	TBP or Lactic Acid	TBP acts as a phase modifier; Lactic acid acts as an aqueous complexing agent to improve adjacent REE separation factors (e.g., Nd/La).	[5][9]

Experimental Protocol: Two-Stage Selective Extraction

The following self-validating protocol is designed to selectively separate HREEs from LREEs using a two-stage approach, ensuring high purity and preventing extractant degradation.

Phase 1: Reagent Preparation & Saponification

- Organic Phase Preparation: Dilute technical-grade D2EHPA (95% purity) in aliphatic kerosene to achieve a 1.8 M concentration[1].
- Saponification (Optional but Recommended for High-Grade PLS):
 - Slowly add 10 M

to the organic phase under vigorous stirring until 30-40% of the D2EHPA is converted to the sodium salt (

-D2EHPA).
 - Validation Check: The organic phase should remain clear. Cloudiness indicates excessive saponification leading to reverse micelle agglomeration[3].

Phase 2: Stage 1 - HREE Extraction

- Feed Adjustment: Adjust the Pregnant Leach Solution (PLS) to pH 1.5 using dilute

or

[2].
- Contact: Mix the aqueous PLS and the 1.8 M D2EHPA organic phase at an Organic-to-Aqueous (O/A) ratio of 1:1 in a jacketed separation funnel or mixer-settler at 25°C.
- Mixing: Agitate vigorously for 60 to 120 seconds. Note: Extended mixing beyond 5 minutes does not improve REE yield but may increase the co-extraction of iron[2].
- Phase Separation: Allow 5–10 minutes for complete phase disengagement.

- Result: >90% of HREEs (e.g., Dy, Y, Yb) will partition into the loaded organic phase, while >95% of LREEs (La, Ce, Nd) remain in the aqueous raffinate[1].

Phase 3: Stage 2 - LREE Extraction

- Raffinate Adjustment: Collect the aqueous raffinate from Stage 1. The pH will have dropped due to proton exchange. Readjust the pH to 1.6 – 1.7[1].
- Contact: Introduce a fresh batch of 1.8 M D2EHPA (or a synergistic mixture of D2EHPA/TBP) to the adjusted raffinate[1][5].
- Extraction: Agitate for 2 minutes and allow phase separation. This step will recover >93% of the remaining LREEs[1].

Phase 4: Scrubbing and Stripping

- Scrubbing (Impurity Removal): Contact the loaded organic phases with a dilute acid (0.1 M) at an O/A ratio of 2:1 to scrub co-extracted impurities (like Ca or trace Al) without stripping the REEs.
- Stripping (REE Recovery): Contact the scrubbed organic phase with 4.0 M or 5.0 M at an O/A ratio of 1:1[1][8].
- Agitation & Recovery: Mix for 5 minutes. The high acid concentration drives the REEs back into the aqueous phase. The regenerated D2EHPA organic phase can now be recycled back to Phase 1.

References

- Source: Advanced Materials Research (Scientific.Net)
- Solvent Extraction Study of Rare Earths from Nitrate Medium by the Mixtures of TBP and D2EHPA in Kerosene Source: Journal of Metals, Materials and Minerals URL
- Solvent Extraction of Lanthanum Ion from Chloride Medium by Di-(2-ethylhexyl)
- Source: OSTI.
- Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance Source: MDPI URL

- Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA Source: [SCIRP URL](#)
- Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA)
- Stripping rare earth elements and iron from D2EHPA during zinc solvent extraction Source: [SciSpace URL](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA \[scirp.org\]](#)
- [2. osti.gov \[osti.gov\]](#)
- [3. lirmm.kuleuven.be \[lirmm.kuleuven.be\]](#)
- [4. mdpi.com \[mdpi.com\]](#)
- [5. Solvent Extraction Study of Rare Earths from Nitrate Medium by the Mixtures of TBP and D2EHPA in Kerosene | Journal of Metals, Materials and Minerals \[jmmm.material.chula.ac.th\]](#)
- [6. harvest.usask.ca \[harvest.usask.ca\]](#)
- [7. Solvent Extraction of Light Rare Earth Ions Using D2EHPA from Nitric Acid and Sulphuric Acid Solutions | Scientific.Net \[scientific.net\]](#)
- [8. scispace.com \[scispace.com\]](#)
- [9. Solvent Extraction of Lanthanum Ion from Chloride Medium by Di-\(2-ethylhexyl\) Phosphoric Acid with a Complexing Method \[scirp.org\]](#)
- To cite this document: BenchChem. [Application Note: Advanced Solvent Extraction of Rare Earth Elements Using D2EHPA]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078576#solvent-extraction-of-rare-earth-elements-using-d2ehpa\]](https://www.benchchem.com/product/b078576#solvent-extraction-of-rare-earth-elements-using-d2ehpa)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com